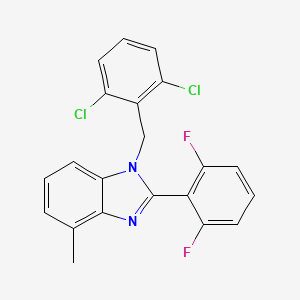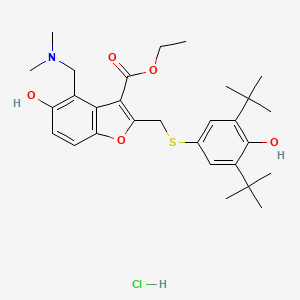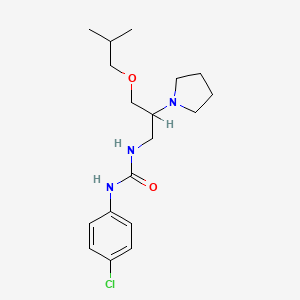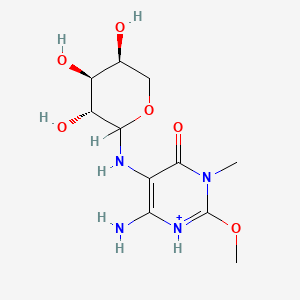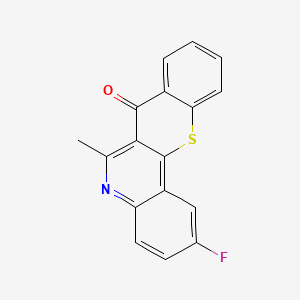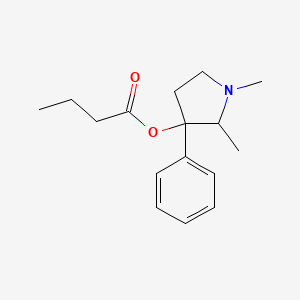
1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat ist eine chemische Verbindung mit der Summenformel C16H23NO2. Es zeichnet sich durch einen Pyrrolidinring aus, der mit Methyl- und Phenylgruppen substituiert ist, und eine Esterbindung zu einer Butyratgruppe. Diese Verbindung gehört zu einer breiteren Klasse von Pyrrolidinderivaten, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat erfolgt typischerweise durch Veresterung von 1,2-Dimethyl-3-phenyl-3-pyrrolidinol mit Buttersäure oder deren Derivaten. Die Reaktion wird üblicherweise durch saure oder basische Katalysatoren unter Rückflussbedingungen katalysiert, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsumgebungen gewährleistet die Konsistenz und Qualität des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Ester oder am Pyrrolidinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine können unter basischen oder neutralen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung substituierter Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Arzneimittelentwicklung.
Industrie: In der Produktion von Spezialchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,2-Dimethyl-3-phenyl-3-pyrrolidinylpropanoat
- 1,2-Dimethyl-3-phenyl-3-pyrrolidinyl-2-methylpropanoat
- 1,4-Dimethyl-3-phenyl-3-pyrrolidinylpropanoat
Einzigartigkeit
1,2-Dimethyl-3-phenyl-3-pyrrolidinolbutyrat ist einzigartig aufgrund seines spezifischen Substitutionsmusters und seiner Esterbindung, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen macht .
Eigenschaften
CAS-Nummer |
93148-19-7 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
(1,2-dimethyl-3-phenylpyrrolidin-3-yl) butanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-8-15(18)19-16(11-12-17(3)13(16)2)14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3 |
InChI-Schlüssel |
AUMQUVNLMMEFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


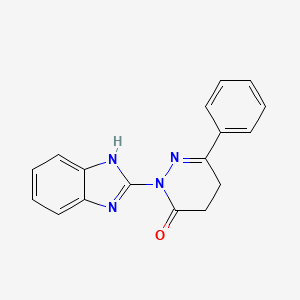
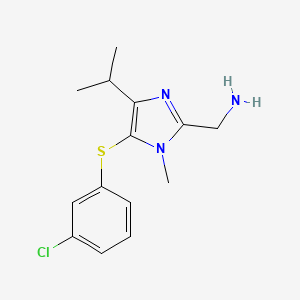
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
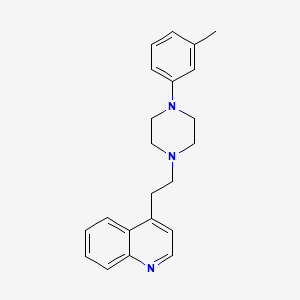
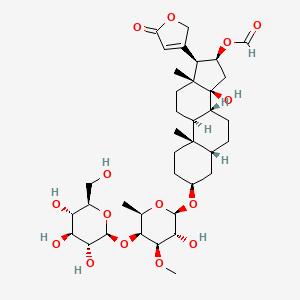
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
